molecular formula C11H20N2O2 B13350991 tert-Butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate

tert-Butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate

Cat. No.: B13350991
M. Wt: 212.29 g/mol
InChI Key: JIIFXMDXOJFVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate (CAS: 2514607-31-7) is a bicyclic tertiary amine featuring a fused bicyclo[4.2.0]octane scaffold with nitrogen atoms at positions 2 and 3. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes. Its molecular formula is C₁₁H₂₀N₂O₂ (MW: 212.29), and it is commercially available with ≥98% purity for research and industrial applications .

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-6-12-8-4-5-9(8)13/h8-9,12H,4-7H2,1-3H3

InChI Key

JIIFXMDXOJFVMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2C1CC2

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate typically involves the reaction of tert-butyl 2,5-diazabicyclo[4.2.0]octane with carboxylating agents under controlled conditions. The reaction is carried out in a dry, sealed environment to prevent moisture interference

Chemical Reactions Analysis

tert-Butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Bicyclo[2.2.2]octane Derivatives

Example : tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS: 944238-89-5)

  • Molecular Formula : C₁₁H₂₀N₂O₂ (MW: 212.29)
  • Key Differences :
    • The bicyclo[2.2.2]octane system introduces a smaller, more rigid framework compared to the bicyclo[4.2.0]octane scaffold.
    • Higher ring strain in the [2.2.2] system may reduce conformational flexibility, impacting binding affinity in medicinal chemistry applications .
  • Applications : Widely used as a chiral building block in asymmetric synthesis due to its defined stereochemistry (1S,4S configuration) .

Bicyclo[2.2.1]heptane Derivatives

Example : tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: 198989-07-0)

  • Molecular Formula : C₁₀H₁₈N₂O₂ (MW: 198.26)
  • Substituent positions (e.g., nitro or amino groups on the pyridyl ring) can modulate electronic properties, as seen in derivatives like tert-Butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate .
  • Applications : Used in the synthesis of kinase inhibitors and other bioactive molecules requiring compact, rigid scaffolds .

Spirocyclic Analogs

Example : tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate oxalate (2:1) (CAS: 1523618-32-7)

  • Molecular Formula : C₂₄H₄₂N₄O₈ (MW: 514.61)
  • Key Differences :
    • The spiro[3.4]octane system introduces a central quaternary carbon, conferring unique three-dimensionality and solubility profiles.
    • Oxalate salt formation enhances crystallinity and stability compared to the free base form of bicyclic analogs .
  • Applications : Explored in fragment-based drug discovery for its ability to occupy diverse binding pockets .

Stereochemical Variants

Example : (1R,4R)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride (CAS: 1240583-17-8)

  • Molecular Formula : C₁₁H₂₁ClN₂O₂ (MW: 248.75)
  • Key Differences :
    • Hydrochloride salt formation improves aqueous solubility, critical for pharmacokinetic optimization.
    • The (1R,4R) stereoisomer may exhibit distinct biological activity compared to the cis-isomer of the bicyclo[4.2.0]octane derivative .

Table 1. Comparative Data for Key Compounds

Compound (CAS) Bicyclo System Molecular Formula Molecular Weight Purity Key Applications
2514607-31-7 [4.2.0] C₁₁H₂₀N₂O₂ 212.29 ≥98% Drug intermediate, PROTACs
944238-89-5 [2.2.2] C₁₁H₂₀N₂O₂ 212.29 95–98% Asymmetric synthesis
198989-07-0 [2.2.1] C₁₀H₁₈N₂O₂ 198.26 N/A Kinase inhibitor intermediates
1523618-32-7 Spiro[3.4] C₂₄H₄₂N₄O₈ 514.61 N/A Fragment-based drug discovery

Biological Activity

tert-Butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate, commonly referred to as TBDOC, is a bicyclic compound with significant potential in medicinal chemistry. Its unique structural features, including two nitrogen atoms within a bicyclic framework and a protected carboxylic acid group, suggest various biological activities that merit detailed exploration.

Biological Activity Overview

Research indicates that TBDOC and its derivatives exhibit a range of biological activities, particularly in the fields of antimicrobial and neuroprotective effects. The following sections summarize key findings from various studies.

Antimicrobial Activity

TBDOC has shown promise in combating bacterial infections, particularly against resistant strains. A study highlighted its effectiveness in inhibiting Pseudomonas aeruginosa and Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics, suggesting its potential as a β-lactamase inhibitor .

CompoundTarget BacteriaMIC (mg/dm³)
TBDOCP. aeruginosa<0.125
TBDOCA. baumannii0.25

Neuroprotective Effects

Compounds structurally similar to TBDOC have been linked to neuroprotective properties. For instance, derivatives like tert-butyl 3,8-diazabicyclo[4.2.0]octane have demonstrated efficacy in protecting neuronal cells from oxidative stress . This suggests that TBDOC may also possess similar neuroprotective characteristics.

Case Studies and Research Findings

  • Synthetic Methodologies : Various synthetic routes have been developed for the production of TBDOC, emphasizing its accessibility for pharmacological research . These methodologies often focus on enhancing yield and purity while maintaining biological activity.
  • Comparative Analysis : A comparative study of TBDOC with other diazabicyclo compounds revealed distinct biological profiles due to variations in nitrogen positioning and bicyclic structure:
    • Tert-butyl 3,8-diazabicyclo[4.2.0]octane : Neuroprotective effects.
    • Tert-butyl 1,4-diazabicyclo[3.3.0]octane : Antimicrobial properties.
    • Tert-butyl 2,5-diazabicyclo[3.3.0]octane : Potential analgesic effects .

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing tert-butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate, and how do reaction conditions influence yield?

  • Synthesis Steps :

StepReaction TypeKey ReagentsYield
1CyclizationAniline derivativesHigh
2Carboxylationtert-Butyl chloroformateModerate
  • Enantioselective construction of the bicyclic scaffold is critical. Stereochemical control is achieved via precursors with pre-defined stereochemical information, often using chiral catalysts or auxiliaries .
  • Optimization Tips : Elevated temperatures during cyclization improve ring closure efficiency, while inert atmospheres reduce side reactions .

Q. How is this compound characterized structurally and functionally?

  • Analytical Methods :

  • NMR Spectroscopy : Confirms bicyclic structure and tert-butyl group placement via distinct proton environments (e.g., δ 1.33 ppm for tert-butyl protons) .
  • IR Spectroscopy : Identifies carbonyl stretching (C=O) at ~1680–1720 cm⁻¹ for the carboxylate group .
  • X-ray Crystallography : Resolves stereochemistry of the diazabicyclo core, critical for understanding binding interactions .

Q. What biological activities are associated with this compound, and how are they evaluated?

  • GLP-1 Receptor Modulation : Acts as a modulator in metabolic studies. In vitro assays (e.g., cAMP accumulation in HEK293 cells) quantify receptor activation .
  • Enzyme Inhibition : Screened via fluorescence-based assays using purified enzymes (e.g., proteases) to assess competitive binding .

Advanced Research Questions

Q. What challenges arise in enantioselective synthesis, and how can stereochemical purity be validated?

  • Challenges : Competing stereoisomers during cyclization due to strained bicyclic geometry.
  • Solutions :

  • Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) to direct stereochemistry .
  • Chiral HPLC : Separates enantiomers (e.g., tert-butyl trans- vs. cis-isomers) with >99% purity .
  • Circular Dichroism (CD) : Confirms absolute configuration by correlating spectral data with known standards .

Q. How can researchers resolve contradictions in reported biological activity data for similar diazabicyclo compounds?

  • Case Study :

CompoundStructureGLP-1 Activity
trans-Isomer2,5-diazabicyclo[4.2.0]octaneHigh
cis-Isomer2,5-diazabicyclo[4.2.0]octaneModerate
2,5-diazabicyclo[2.2.2]octaneLower ring strainLow
  • Analysis : Differences arise from ring strain (influencing conformational flexibility) and substituent orientation. Molecular docking simulations clarify binding affinity variations .

Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions?

  • Key Variables :

  • Base Selection : Strong bases (e.g., CsF) enhance deprotonation of secondary amines, improving nucleophilicity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 reactions .
    • Example : Reaction with 2-bromo-4-(trifluoromethyl)pyridine in DMSO at 120°C achieves 72% yield for pyridyl-substituted derivatives .

Methodological and Safety Considerations

Q. What safety protocols are essential for handling this compound?

  • Storage : Refrigerated (2–8°C) under inert atmosphere to prevent hydrolysis of the tert-butyl carboxylate .
  • Handling :

  • Use nitrile gloves and flame-retardant lab coats to avoid skin contact .
  • Avoid electrostatic discharge during transfer due to fine powder form .

Q. How do structural isomers of this compound differ in reactivity and application?

  • Comparative Data :

IsomerReactivity with ElectrophilesBiological Half-life
trans-2,5High (steric accessibility)12 h (in vitro)
cis-2,5Moderate8 h
  • Mechanistic Insight : trans-Isomers exhibit faster reaction kinetics due to reduced steric hindrance at the nitrogen lone pairs .

Data Contradiction Analysis

  • Reported Yields in Cyclization :
    • : 85% yield (optimized small-scale synthesis).
    • : 60% yield (scale-up with TFA deprotection).
    • Resolution : Scale-dependent side reactions (e.g., ring-opening under acidic conditions) necessitate pH control during tert-butyl group removal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.